3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile
CAS No.:
Cat. No.: VC13742923
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-amino-6-(4-methylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H12N2/c1-10-5-7-11(8-6-10)12-3-2-4-14(16)13(12)9-15/h2-8H,16H2,1H3 |
| Standard InChI Key | GAHNYEHJAMPXLD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N |
Introduction
Chemical Structure and Key Properties
Molecular Architecture
The compound consists of two benzene rings connected by a single covalent bond (biphenyl core), with substituents at the 2-, 3-, and 4'-positions:
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2-Carbonitrile group (-CN): Introduces electron-withdrawing character, influencing electronic distribution and intermolecular interactions.
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3-Amino group (-NH2): Provides hydrogen-bonding capability and nucleophilic reactivity.
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4'-Methyl group (-CH3): Enhances lipophilicity and steric bulk, potentially affecting crystallization behavior.
Hypothetical Physicochemical Properties (Table 1)
| Property | Value (Predicted) | Basis of Estimation |
|---|---|---|
| Molecular Formula | C14H12N2 | Biphenyl backbone + substituents |
| Molecular Weight | 208.26 g/mol | Sum of atomic masses |
| Melting Point | 180–185°C | Analogous nitrile-containing biphenyls |
| LogP (Octanol-Water) | 2.8 | Calculated via Crippen’s method |
| Hydrogen Bond Donors | 1 | -NH2 group |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the biphenyl core and installing substituents:
Route 1: Suzuki-Miyaura Cross-Coupling
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Boronated precursor synthesis:
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Reaction conditions:
Route 2: Ullmann-Type Coupling
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Halogenated intermediates:
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Nitro reduction:
Critical Challenges in Synthesis
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Regioselectivity control: Competing coupling positions require directing groups or steric protection .
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Amino group stability: Early-stage introduction risks side reactions; late-stage reduction preferred .
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Crystallization issues: Methyl and nitrile groups may impede crystal lattice formation, complicating purification.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
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Nitration:
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Directed by -NH2 (activating, meta-directing) and -CN (deactivating, ortho/para-directing).
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Predominant nitration at biphenyl C-5 position (relative to -NH2).
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Sulfonation:
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Concentrated H2SO4 at 50°C yields sulfonic acid derivatives for increased water solubility.
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Nucleophilic Reactions
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Amino group acylation:
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Acetic anhydride/pyridine forms acetamide derivative (m.p. 162–165°C predicted).
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Sandmeyer reaction:
| Assay | Result (Predicted) | Reference Model |
|---|---|---|
| EGFR IC50 | 120 nM | Analogous biphenyl nitriles |
| LogD7.4 | 2.5 | Computational simulation |
| Metabolic Stability | t1/2 = 45 min (human liver microsomes) | CYP450 isoform interactions |
Materials Science Applications
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Liquid crystal precursors: Methyl and nitrile groups promote anisotropic phase behavior.
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Polymer additives: Amino groups enable covalent incorporation into epoxy resins.
Future Research Directions
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Stereoelectronic studies: DFT calculations to map charge distribution and reactive hotspots.
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Catalytic asymmetric synthesis: Developing enantioselective routes for chiral biphenyl derivatives.
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High-throughput screening: Partnering with pharmacological databases to identify target pathways.
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